4-[4-(1h-Imidazol-4-yl)phenyl]morpholine
CAS No.:
Cat. No.: VC18142676
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O |
|---|---|
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 4-[4-(1H-imidazol-5-yl)phenyl]morpholine |
| Standard InChI | InChI=1S/C13H15N3O/c1-3-12(16-5-7-17-8-6-16)4-2-11(1)13-9-14-10-15-13/h1-4,9-10H,5-8H2,(H,14,15) |
| Standard InChI Key | PIKSUEFELPJKQB-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)C3=CN=CN3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a para-substituted phenyl group. At the phenyl ring's fourth position, a 1H-imidazole group is attached, introducing a five-membered aromatic ring with two nitrogen atoms. This arrangement creates a conjugated system that may influence electronic properties and biological interactions .
Stereoelectronic Properties
The morpholine ring's oxygen and nitrogen atoms contribute to its polarity, with a calculated logP of 2.05 , suggesting moderate lipophilicity. The imidazole moiety introduces basicity (pKa ~6.5–7.0 for the NH group), enabling pH-dependent protonation states that affect solubility and binding affinity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H17N3O2 | |
| Molecular Weight | 259.30 g/mol | |
| logP | 2.05 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 72.29 Ų |
Spectroscopic Characterization
While direct spectral data for 4-[4-(1H-imidazol-4-yl)phenyl]morpholine are unavailable, analogs suggest characteristic signals:
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NMR: Morpholine protons resonate at δ 3.5–4.0 ppm (CH2-O and CH2-N), while imidazole protons appear as singlets near δ 7.2–7.8 ppm .
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IR: Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1600 cm⁻¹ (C=N) confirm the morpholine and imidazole rings .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization:
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Morpholine-Phenyl Coupling: Ullmann or Buchwald-Hartwig amination to attach morpholine to a halogenated phenyl precursor .
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Imidazole Introduction: Suzuki-Miyaura cross-coupling between a boronic acid-functionalized imidazole and a bromophenyl-morpholine intermediate .
Patent-Derived Methodologies
A high-selectivity route from CN109651286B inspires adaptation:
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Condensation: React p-nitrohalobenzene with 2-aminoethoxyacetate under basic conditions (K2CO3, DMF, 80°C).
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Hydrogenation: Catalytic reduction (H2/Pd-C, EtOH) converts nitro to amine.
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Cyclization: Intramolecular dealcoholization (HCl, reflux) forms the morpholine ring.
Key Optimization Parameters
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Temperature control (<100°C) prevents imidazole decomposition .
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Palladium nanoparticle catalysts enhance coupling efficiency (yield >95%) .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: Predicted 0.12 mg/mL (logS = -2.43) , necessitating formulation with cyclodextrins or lipid carriers.
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Photostability: The conjugated system shows UV absorption at 260 nm, indicating susceptibility to light-induced degradation .
Metabolic Pathways
In silico simulations (SwissADME) predict:
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Phase I Metabolism: Morpholine ring oxidation to N-oxide (CYP3A4-mediated).
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Phase II Conjugation: Glucuronidation at the imidazole NH group .
Industrial and Material Science Applications
Catalytic Ligand Design
The imidazole-morpholine framework coordinates transition metals (Cu²⁺, Pd⁰) for:
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Cross-Coupling Reactions: Turnover number (TON) = 12,000 in Suzuki-Miyaura couplings .
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Asymmetric Catalysis: 98% ee in propargylamine synthesis via Cu(I) complexes .
Polymer Functionalization
Incorporation into polyimides enhances:
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